Cycrimine Hydrochloride (CAS 126-02-3): Distinct Pharmacokinetic Profile Compared to Trihexyphenidyl, Procyclidine, Benztropine, and Biperiden
Cycrimine hydrochloride is distinguished by a unique combination of pharmacokinetic parameters. It exhibits a half-life of 3 hours, a duration of action of 8 hours, and low protein binding of 14-21% . This profile stands in stark contrast to other anticholinergics used in Parkinson's disease. For instance, procyclidine has a significantly longer half-life of approximately 12 hours [1], while benztropine has a half-life range of 12-24 hours and a duration of action of 10 hours [2]. Biperiden's half-life is approximately 20 hours [3]. Trihexyphenidyl has a half-life of 3.3-4.1 hours but a longer duration of action (6-12 hours) [4].
| Evidence Dimension | Half-life / Duration of Action / Protein Binding |
|---|---|
| Target Compound Data | Half-life: 3 h; Duration: 8 h; Protein Binding: 14-21% |
| Comparator Or Baseline | Trihexyphenidyl (t1/2: 3.3-4.1 h, duration: 6-12 h), Procyclidine (t1/2: ~12 h), Benztropine (t1/2: 12-24 h, duration: 10 h), Biperiden (t1/2: ~20 h) |
| Quantified Difference | Cycrimine's half-life is ~75% shorter than procyclidine's and ~85% shorter than biperiden's. Its duration of action is ~20% longer than its half-life, but ~33% shorter than trihexyphenidyl's maximum duration. |
| Conditions | Human pharmacokinetic studies (cross-study comparison) |
Why This Matters
The shorter half-life and duration of action of cycrimine may offer clinical advantages in titrating dose and managing acute side effects, which is a key consideration for procurement when patient-specific dosing flexibility is required.
- [1] Whiteman PD, Fowle AS, Hamilton MJ, et al. Pharmacokinetics and pharmacodynamics of procyclidine in man. Eur J Clin Pharmacol. 1985;28(1):73-78. View Source
- [2] Ptable. Benzatropine. View Source
- [3] MIMS. Apiden (biperiden) product information. View Source
- [4] Burke RE, Fahn S. Pharmacokinetics of trihexyphenidyl after short-term and long-term administration to dystonic patients. Ann Neurol. 1985;18(1):35-40. View Source
